

# Spectroscopic Profile of 1,1,4,7,7Pentamethyldiethylenetriamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,1,4,7,7- Pentamethyldiethylenetriamine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,4,7,7-Pentamethyldiethylenetriamine** (PMDETA), a versatile tertiary amine and common ligand in organometallic chemistry. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes workflow diagrams for the analytical procedures.

## **Core Spectroscopic Data**

The following tables summarize the key spectroscopic data obtained for **1,1,4,7,7- Pentamethyldiethylenetriamine**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.17	S	6H	N(CH <sub>3</sub> ) <sub>2</sub>
2.22	S	3H	N-CH₃
2.38	t	4H	-CH <sub>2</sub> -
2.45	t	4H	-CH <sub>2</sub> -

s = singlet, t = triplet

# <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
42.4	N-CH₃
45.4	N(CH <sub>3</sub> ) <sub>2</sub>
55.1	-CH <sub>2</sub> -
57.3	-CH <sub>2</sub> -

# Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data



Wavenumber (cm⁻¹)	Intensity	Assignment
2969	Strong	C-H stretch (asymmetric, CH₃)
2859	Strong	C-H stretch (symmetric, CH <sub>2</sub> )
2818	Strong	C-H stretch (symmetric, CH₃)
2768	Strong	C-H stretch (amine)
1466	Medium	C-H bend (CH <sub>2</sub> )
1266	Medium	C-N stretch
1162	Medium	C-N stretch
1040	Medium	C-N stretch

# **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
58	100	[C₃H <sub>8</sub> N] <sup>+</sup>
42	35	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
72	25	[C4H10N]+
101	20	[C5H13N2]+
115	15	[C <sub>6</sub> H <sub>15</sub> N <sub>2</sub> ] <sup>+</sup>
173	5	[M] <sup>+</sup> (Molecular Ion)

# **Experimental Protocols**

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



A solution of **1,1,4,7,7-Pentamethyldiethylenetriamine** (5-25 mg) was prepared in deuterated chloroform (CDCl<sub>3</sub>, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube.

- ¹H NMR Spectroscopy: Data were acquired on a 90 MHz spectrometer. A standard single-pulse experiment was used with a pulse width of 30 degrees, a relaxation delay of 1 second, and a total of 16 scans were averaged.
- <sup>13</sup>C NMR Spectroscopy: Data were acquired on a 22.63 MHz spectrometer. A protondecoupled pulse sequence was used with a relaxation delay of 2 seconds. A larger number of scans were accumulated to achieve a sufficient signal-to-noise ratio.



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NMR Spectroscopy Experimental Workflow

## Fourier-Transform Infrared (FTIR) Spectroscopy

A drop of neat **1,1,4,7,7-Pentamethyldiethylenetriamine** was placed between two potassium bromide (KBr) plates to create a thin liquid film. The spectrum was recorded against a background of air.



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FTIR Spectroscopy Experimental Workflow



## **Gas Chromatography-Mass Spectrometry (GC-MS)**

A dilute solution of **1,1,4,7,7-Pentamethyldiethylenetriamine** in a suitable volatile solvent was injected into the gas chromatograph.

- Gas Chromatography: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components. Helium was used as the carrier gas.
- Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-200 amu.



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#### GC-MS Experimental Workflow

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